molecular formula C22H19ClFN7O2 B3411552 1-(2-chloro-6-fluorobenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 920184-59-4

1-(2-chloro-6-fluorobenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3411552
CAS No.: 920184-59-4
M. Wt: 467.9 g/mol
InChI Key: QNPCXCDBHORNOX-UHFFFAOYSA-N
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Description

The compound 1-(2-chloro-6-fluorobenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine moiety and a substituted benzoyl group. The triazolo[4,5-d]pyrimidine scaffold is a bicyclic system known for its versatility in medicinal chemistry, often serving as a bioisostere for purine bases in kinase inhibitors or receptor antagonists . The piperazine ring enhances solubility and bioavailability, while the 2-chloro-6-fluorobenzoyl substituent introduces electron-withdrawing effects that may improve metabolic stability .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN7O2/c1-33-15-5-2-4-14(12-15)31-21-19(27-28-31)20(25-13-26-21)29-8-10-30(11-9-29)22(32)18-16(23)6-3-7-17(18)24/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPCXCDBHORNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of the benzoyl chloride derivative, followed by the formation of the triazolopyrimidine core, and finally, the coupling with piperazine. Each step requires specific reagents, catalysts, and conditions such as temperature control and inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety might bind to a particular site on a protein, modulating its activity and leading to a biological effect. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Source Core Structure Benzoyl/Triazole Substituents Piperazine Linkage Notable Features
Target Compound Triazolo[4,5-d]pyrimidine 2-chloro-6-fluorobenzoyl; 3-methoxyphenyl Yes High lipophilicity; potential kinase inhibition
Pyridazinones () Pyridazinone (2-fluorophenyl)piperazine Yes Lower metabolic stability due to methoxy absence
Ticagrelor Analogues () Triazolo[4,5-d]pyrimidine Cyclopropane-thioether; sugar moieties No Antiplatelet activity; enhanced solubility
5-(4-Chlorophenoxy)-derivative () Triazolo[4,5-d]pyrimidin-7-one 4-chlorophenoxy; isopropyl No Rigid conformation (X-ray data available)
Triazolo[4,3-b]pyridazine () Triazolo[4,3-b]pyridazine Bis(4-fluorophenyl)butyl Yes Bulky substituents; possible CNS activity

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s 2-chloro-6-fluorobenzoyl group introduces electron-withdrawing effects, which may enhance oxidative stability compared to methoxy-containing analogues (e.g., ) .
  • The 3-methoxyphenyl group on the triazole ring provides electron-donating character, facilitating hydrogen bonding with target proteins, as seen in kinase inhibitors .

This contrasts with pyridazinone derivatives (), where polar pyridazinone cores may improve solubility . Piperazine linkages (common in the target compound and ) enhance water solubility through protonation at physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-6-fluorobenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-6-fluorobenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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